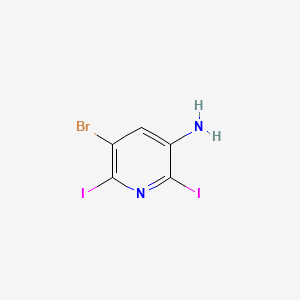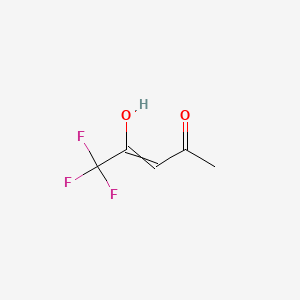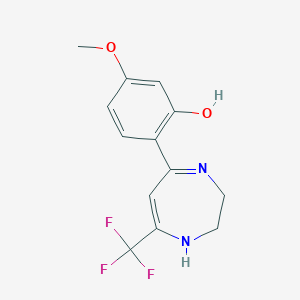
2-(2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL)-5-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL)-5-methoxyphenol is a chemical compound known for its unique structure and properties. It contains a diazepine ring, a trifluoromethyl group, and a methoxyphenol moiety, making it a compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
化学反応の分析
Types of Reactions
2-(2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL)-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the diazepine ring or other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered properties .
科学的研究の応用
2-(2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL)-5-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its activity against certain diseases.
作用機序
The mechanism by which 2-(2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL)-5-methoxyphenol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, with ongoing research aiming to elucidate these mechanisms .
類似化合物との比較
Similar Compounds
2-(2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL)-1-naphthol: This compound shares a similar diazepine ring and trifluoromethyl group but differs in the phenol moiety.
2-(2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL)-phenol: Similar structure but lacks the methoxy group, leading to different chemical properties.
Uniqueness
The presence of the methoxyphenol moiety in 2-(2,3-Dihydro-7-trifluoromethyl-1H-1,4-diazepine-5-YL)-5-methoxyphenol distinguishes it from other similar compounds.
特性
分子式 |
C13H13F3N2O2 |
|---|---|
分子量 |
286.25 g/mol |
IUPAC名 |
5-methoxy-2-[7-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol |
InChI |
InChI=1S/C13H13F3N2O2/c1-20-8-2-3-9(11(19)6-8)10-7-12(13(14,15)16)18-5-4-17-10/h2-3,6-7,18-19H,4-5H2,1H3 |
InChIキー |
UWZQIGWQBSKGGV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C2=NCCNC(=C2)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B15149559.png)
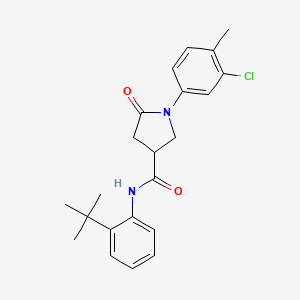
![5-(4-Bromophenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15149569.png)
![[3-[[4-[[3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/structure/B15149572.png)
![3-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)-N-(2-methylpropyl)benzamide](/img/structure/B15149586.png)
![N'-[bis(4-fluorophenyl)methylidene]-2-(quinoxalin-6-yloxy)acetohydrazide](/img/structure/B15149602.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B15149607.png)
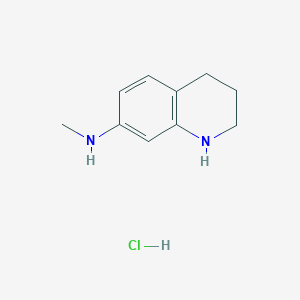
![N-[(4E)-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-2,6-dimethylaniline](/img/structure/B15149621.png)
![3-{[(4-bromophenyl)carbonyl]amino}-N-(naphthalen-1-yl)benzamide](/img/structure/B15149635.png)
![11-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methylamino]undecanoic Acid](/img/structure/B15149637.png)

